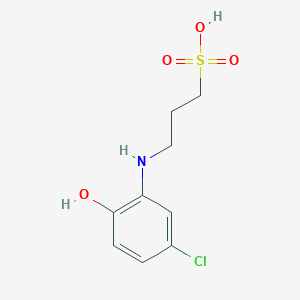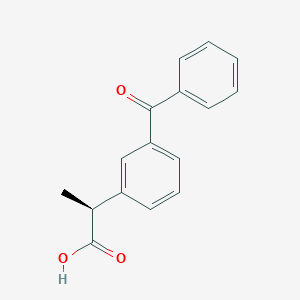
デクスケトプロフェン
概要
説明
デキセトプロフェンは、ケトプロフェンのデキストロ回転異性体である非ステロイド性抗炎症薬(NSAID)です。鎮痛作用、解熱作用、抗炎症作用があります。 デキセトプロフェンは、筋肉や骨の痛み、月経痛、歯痛など、軽度から中等度の痛み治療に一般的に使用されます .
科学的研究の応用
デキセトプロフェンは、幅広い科学研究の用途を持っています。
化学: キラル分離や立体化学の研究におけるモデル化合物として使用されます。
生物学: デキセトプロフェンは、細胞プロセスや炎症経路への影響について研究されています。
医学: 特に急性および慢性疼痛の治療における鎮痛作用と抗炎症作用について広く研究されています。
作用機序
デキセトプロフェンは、シクロオキシゲナーゼ(COX)酵素、特にCOX-1とCOX-2を阻害することで作用を発揮します。これらの酵素は、炎症、痛み、発熱の仲介物質であるプロスタグランジンの合成に関与しています。 COX酵素の作用を阻害することで、デキセトプロフェンはプロスタグランジンの産生を減らし、それによって痛みと炎症を軽減します .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Dexketoprofen exerts its effects by inhibiting cyclooxygenases (COX), enzymes responsible for the synthesis of prostaglandins . This inhibition reduces prostaglandin synthesis, thereby reducing inflammation and pain .
Cellular Effects
Dexketoprofen has been shown to have effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce the rate of prostaglandin synthesis, a key process in inflammation and pain signaling .
Molecular Mechanism
The molecular mechanism of Dexketoprofen involves the inhibition of the cyclooxygenase pathway, which reduces prostaglandin synthesis . This inhibition is achieved through binding interactions with the COX-1 and COX-2 enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, Dexketoprofen has been observed to have a rapid onset of action . It does not accumulate significantly when administered as 25mg of free acid three times daily . Over time, it is eliminated following extensive biotransformation to inactive glucuroconjugated metabolites .
Dosage Effects in Animal Models
In animal models, the analgesic efficacy of Dexketoprofen was observed to be significantly superior to placebo in doses above 7mg . A dose-response relationship could be seen between 12.5 and 25mg, with the superiority of the 25mg dose being more a result of an extended duration of action than of an increase in peak analgesic effect .
Metabolic Pathways
Dexketoprofen is metabolized in the liver by glucuronidation . It is primarily conjugated to an acyl-glucuronide . Dexketoprofen trometamol is also metabolized by the hepatic cytochrome P450 enzymes (CYP2C8 and CYP2C9) .
Transport and Distribution
Dexketoprofen is rapidly absorbed and reaches the maximum concentration 30 minutes after drug intake . It binds extensively to plasma proteins, particularly albumin . The drug is distributed within cells and tissues, with a mean volume of distribution of 0.25 L/kg .
準備方法
合成経路と反応条件
デキセトプロフェンは、キラル分離と呼ばれるプロセスによりラセミ体ケトプロフェンから合成されます。ケトプロフェンのラセミ混合物は、そのエナンチオマーに分離され、デキストロ回転異性体が単離されます。 一般的な方法には、この分離を達成するためにキラルクロマトグラフィーまたは結晶化技術を使用する方法が含まれます .
工業生産方法
工業的な設定では、デキセトプロフェンは、デキセトプロフェントロメタモールとして知られるそのトロメタモール塩として製造されることがよくあります。合成には、有機溶媒中でデキセトプロフェンをトロメタミンと反応させることが含まれます。 反応混合物はその後、結晶化と濾過により精製して最終製品を得ます .
化学反応の分析
反応の種類
デキセトプロフェンは、次のようなさまざまな化学反応を起こします。
酸化: デキセトプロフェンは酸化されてさまざまな代謝物を生成する可能性があります。
還元: 還元反応により、デキセトプロフェンは対応するアルコールに変換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
類似化合物との比較
類似化合物
ケトプロフェン: デキセトプロフェンが誘導されるラセミ混合物です。
イブプロフェン: 鎮痛作用と抗炎症作用が類似する別のNSAIDです。
ナプロキセン: 痛みと炎症の軽減に使用されるNSAID
独自性
デキセトプロフェンは、ケトプロフェンのデキストロ回転異性体であるという点でユニークであり、ラセミ混合物と比較して、より速い作用発現とより優れた治療効果をもたらします。 また、胃腸および心血管系のリスクが軽減され、副作用のプロファイルがより良好です .
特性
IUPAC Name |
(2S)-2-(3-benzoylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYWVDODHFEZIM-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905141 | |
| Record name | Dexketoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
It is a non-steroidal anti-inflammatory drug (NSAID) that reduces prostaglandin synthesis via inhibition of cyclooxygenase pathway (both COX-1 and COX-2) activity. | |
| Record name | Dexketoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09214 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
22161-81-5 | |
| Record name | (+)-Ketoprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22161-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexketoprofen [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022161815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexketoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09214 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexketoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(3-benzoylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXKETOPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KD9E78X68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dexketoprofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


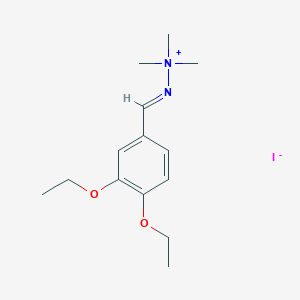

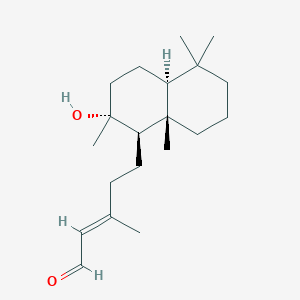

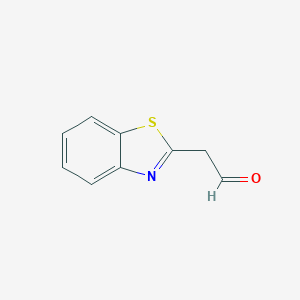

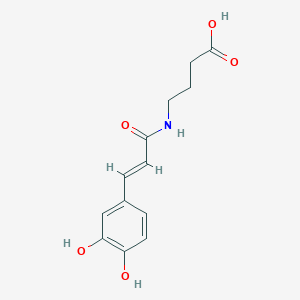
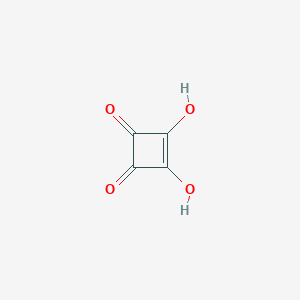
![2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B22374.png)
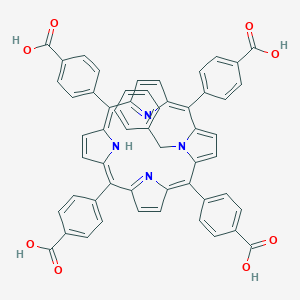
![4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B22379.png)
![N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide](/img/structure/B22380.png)
